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Compound of Interest

4-Methoxy-3-(2-
Compound Name:

methoxyethoxy)aniline
CAS No.: 26181-51-1
Cat. No.: B3050468

Get Quote

\ J

Compound: 4-Methoxy-3-(2-methoxyethoxy)aniline CAS: 26181-51-1 Molecular Formula:
C10H15NOs Exact Mass: 197.1052 Da Precursor lon [M+H]*: 198.1125 m/z

Executive Summary & Application Context

In drug development, particularly for EGFR inhibitors, the "aniline tail" determines both potency
and metabolic stability. The specific substitution pattern—methoxy at position 4 and 2-
methoxyethoxy at position 3—is structurally distinct from its regioisomer (3-methoxy-4-(2-
methoxyethoxy)aniline).

Differentiating these isomers is critical because they possess identical molecular weights
(isobaric) and similar polarity, often co-eluting in standard reverse-phase HPLC. This guide
demonstrates how Tandem Mass Spectrometry (MS/MS) resolves these isomers through
distinct fragmentation kinetics driven by the electronic effects of the substituent positions
relative to the amine group.
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Experimental Methodology

To replicate the fragmentation data described below, the following LC-MS/MS parameters are
recommended. This protocol ensures the generation of diagnostic ions required for isomer
differentiation.

LC-MS/MS Protocol

« lonization Source: Electrospray lonization (ESI), Positive Mode.
e Spray Voltage: 3.5 kV.

e Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both labile
side-chain losses and stable core fragments.

» Mobile Phase:
o A:0.1% Formic Acid in Water.
o B: 0.1% Formic Acid in Acetonitrile.
e Flow Rate: 0.3 mL/min (Standard C18 column).

Fragmentation Mechanism Analysis

The fragmentation of 4-Methoxy-3-(2-methoxyethoxy)aniline is dominated by the cleavage of
the ether side chains. The 2-methoxyethoxy (ME) chain is the most labile moiety, serving as the
primary site for collision-induced dissociation (CID).

Primary Fragmentation Pathways

o Neutral Loss of Ethylene Oxide (44 Da): The ether oxygen in the ME side chain protonates,
leading to the ejection of ethylene oxide (CzH40O). This is a hallmark transition for
methoxyethoxy-substituted aromatics.

o Transition: m/z 198 - m/z 154

e Sequential Methyl Radical Loss (15 Da): Following the initial loss, the remaining methoxy
groups (either on the ring or the truncated side chain) undergo homolytic cleavage, losing a
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methyl radical (*CHs).

o Transition: m/z 154 - m/z 139

+ Diagnostic "Ortho-Like" Interaction (Isomer Dependent): While the substituents are in
positions 3 and 4 (ortho to each other), their relationship to the amine (position 1) dictates
the resonance stability of the product ions.

Visualization: Fragmentation Pathway

The following diagram illustrates the step-by-step degradation of the precursor ion.
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Caption: ESI+ fragmentation pathway showing the primary neutral loss of ethylene oxide
followed by methyl radical cleavage.

Comparative Analysis: Target vs. Regioisomer

The core challenge is distinguishing 4-Methoxy-3-(2-methoxyethoxy)aniline (Target) from 3-
Methoxy-4-(2-methoxyethoxy)aniline (Alternative).

Mechanistic Difference
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e Target (3-ME-4-OMe): The bulky methoxyethoxy group is meta to the amine. Resonance

stabilization from the amine nitrogen to the meta position is weak. The fragmentation is

driven purely by the inductive instability of the ether chain.

o Alternative (4-ME-3-OMe): The bulky methoxyethoxy group is para to the amine. The

nitrogen lone pair can donate electron density into the ring, stabilizing the quinoid-like cation

formed after the side chain cleaves. This often results in a higher relative abundance of the

side-chain loss fragment compared to the molecular ion.

Data Comparison Table

Feature

Target Compound
(4-Methoxy-3-ME)

Alternative (3-
Methoxy-4-ME)

Differentiation Logic

Precursor (m/z)

198.11

198.11

Indistinguishable

(Isobaric)

Base Peak (Low CE)

m/z 198 (Intact)

m/z 154 (Fragment)

Para-substituent
(Alternative) cleaves
more easily due to

quinoid resonance.

Ratio 154/198

Low (< 0.5)

High (> 1.0)

The target retains the
precursor ion longer;
the alternative

fragments readily.

Fragment m/z 139

Moderate Intensity

High Intensity

Secondary loss is
facilitated by the
stability of the para-

quinoid core.

Retention Time (C18)

Slightly Earlier

Slightly Later

The 4-methoxy group
(Target) is less
lipophilic than the 4-
ME chain

(Alternative).

Decision Tree for Identification
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Use this logic flow to confirm the identity of your analyte.

Analyze m/z 198.11
(ESI+ MS/MS)

Check Ratio:
Intensity(154) / Intensity(198)

High Fragmentation \\Stable Precursor

Ratio > 1.0 Ratio < 0.5
(Base Peak is Fragment) (Base Peak is Precursor)

Identify as: Identify as:
3-Methoxy-4-(2-methoxyethoxy)aniline 4-Methoxy-3-(2-methoxyethoxy)aniline
(Regioisomer) (Target Compound)

Click to download full resolution via product page

Caption: Logic flow for differentiating the target compound from its regioisomer based on
fragmentation efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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